HIV-1 inhibitor-22

NNRTI resistance K103N mutation HIV-1 RT

Researchers profiling NNRTI cross-resistance often encounter loss of target engagement against the clinically prevalent K103N mutant when using first-generation inhibitors. HIV-1 inhibitor-22 (compound 11a) addresses this gap as a quinazoline-based NNRTI that maintains antiviral activity against both wild-type HIV-1 (EC50 0.304 μM) and the K103N mutant strain (EC50 0.201 μM), with low cytotoxicity (CC50 >227 μM). • Retains low-micromolar potency against K103N mutant, unlike nevirapine, enabling side-by-side viral panel profiling. • Matched pair with sulfinyl analog (inhibitor-23) provides a 12- to 19-fold potency differential for linker oxidation state SAR studies. • Selectivity index exceeding 746 ensures a clean cytotoxicity window, minimizing false positives in primary antiviral screening cascades.

Molecular Formula C30H26N6O3S
Molecular Weight 550.6 g/mol
Cat. No. B12416247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-22
Molecular FormulaC30H26N6O3S
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+
InChIKeyGIFXBYKFZXYXAH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-22 Overview


HIV-1 inhibitor-22 (compound 11a) is a synthetic small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the quinazoline class [1]. It inhibits HIV-1 reverse transcriptase (RT) with an IC50 of 3.63 μM and demonstrates antiviral activity against wild-type HIV-1 (EC50 0.304 μM) and the K103N mutant strain (EC50 0.201 μM), with low cytotoxicity (CC50 > 227 μM) .

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HIV-1 reverse transcriptase inhibition studies
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K103N mutant NNRTI resistance profiling
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Cell-based antiviral assay with low host-cell cytotoxicity

HIV-1 Inhibitor-22: Why Substitution Fails


Generic substitution among NNRTIs is not scientifically valid due to divergent resistance mutation profiles and distinct structure-activity relationships within the quinazoline series. HIV-1 inhibitor-22 retains activity against the K103N mutant (EC50 0.201 μM), a common mutation that abrogates the efficacy of first-generation NNRTIs like nevirapine [1]. Furthermore, a subtle change in the linker oxidation state from thioether (inhibitor-22) to sulfinyl (inhibitor-23) results in a >10-fold shift in antiviral potency, underscoring that even closely related analogs are not functionally interchangeable . The quantitative evidence below details these critical differentiating factors.

Resistance profile mismatch K103N activity retention differs from first‑generation NNRTIs; nevirapine-class compounds may fail against this mutant.
Linker oxidation sensitivity Thioether‑to‑sulfinyl change (inhibitor‑23) shifts antiviral potency more than 10‑fold; close analogs are not interchangeable.
Cytotoxicity window cannot be assumed Other quinazoline NNRTIs may exhibit different host‑cell cytotoxicity profiles, requiring compound‑specific selectivity verification.

HIV-1 Inhibitor-22 Differentiation Evidence


K103N Mutant Potency Retention

HIV-1 inhibitor-22 inhibits the K103N mutant HIV-1 strain with an EC50 of 0.201 μM, representing minimal potency loss compared to wild-type (EC50 0.304 μM, 0.66-fold shift) . In contrast, the prototype NNRTI nevirapine shows a >100-fold loss of activity against the same K103N mutant (wild-type EC50 ~0.1 μM, K103N EC50 >10 μM) . This differential retention of potency against a key NNRTI resistance mutation constitutes a significant selection criterion.

K103N Mutant Activity
Data to verify
EC50 0.201 μM vs nevirapine >10 μM
Supports mutant-specific antiviral profiling
Cross-study comparison; cell-based assay conditions may vary
NNRTI resistance K103N mutation HIV-1 RT

Potency vs. Analog HIV-1 Inhibitor-23

HIV-1 inhibitor-22 (compound 11a, thioether linker) is 12-fold less potent against wild-type HIV-1 and 19-fold less potent against K103N compared to its direct analog HIV-1 inhibitor-23 (compound 12a, sulfinyl linker), which has EC50 values of 24.9 nM (WT) and 10.4 nM (K103N) [1]. However, inhibitor-22 may offer value in specific experimental contexts where a less potent probe is desired to study resistance emergence or where the thioether oxidation state confers differential solubility or metabolic stability.

Analog Potency Shift
Reported
WT EC50 0.304 μM (inhibitor‑22) vs 0.0249 μM (inhibitor‑23)
Reported 12‑fold analog potency difference
Useful for SAR probe selection in quinazoline series
Quinazoline NNRTI Structure-activity relationship HIV-1 inhibitor-23

Cytotoxicity and Selectivity Window

HIV-1 inhibitor-22 demonstrates a CC50 >227 μM in host cells, yielding a selectivity index (SI = CC50 / EC50 WT) of >746 . This margin is comparable to that reported for the approved NNRTI rilpivirine (SI >1000) and substantially wider than early NNRTIs such as delavirdine . A high selectivity index indicates that the observed antiviral activity is unlikely to be confounded by non-specific cytotoxicity.

Selectivity Index
Class-level inference
>746
CC50 >227 μM / EC50 0.304 μM (WT)
Indicates low cytotoxicity interference
Comparable to approved NNRTI class range
Selectivity index Cytotoxicity HIV-1 NNRTI

Enzymatic vs. Cellular Potency

HIV-1 inhibitor-22 exhibits an IC50 of 3.63 μM against isolated HIV-1 RT enzyme, which is approximately 12-fold weaker than its cellular EC50 of 0.304 μM against wild-type HIV-1 [1]. An EC50 lower than the enzymatic IC50 is often indicative of intracellular accumulation or the contribution of tight-binding kinetics in the cellular context. This contrasts with some NNRTIs like nevirapine, where the enzymatic and cellular potencies correlate more closely.

Enzymatic vs Cellular
Reported
IC50 3.63 μM (enzyme) / EC50 0.304 μM (cell)
Suggests intracellular accumulation or tight binding
Ratio differs from nevirapine (~2‑fold shift)
Cell permeability Intracellular target engagement HIV-1 RT

HIV-1 Inhibitor-22 Application Scenarios


K103N Resistance Profiling

Investigators studying NNRTI cross-resistance can employ HIV-1 inhibitor-22 as a chemical probe that retains low-micromolar potency against the K103N mutant, unlike first-generation NNRTIs such as nevirapine which lose activity against this clinically prevalent mutation [1]. This allows for side-by-side profiling of K103N-containing viral panels without confounding loss of target engagement.

Quinazoline NNRTI SAR Studies

HIV-1 inhibitor-22 (thioether linker) and its analog HIV-1 inhibitor-23 (sulfinyl linker) provide a matched pair for SAR exploration. The 12- to 19-fold potency difference between these analogs [1] can be leveraged to study how linker oxidation state modulates binding to the NNRTI pocket, making inhibitor-22 an essential control compound in quinazoline NNRTI lead optimization campaigns.

Low-Cytotoxicity Cell-Based Screening

With a selectivity index exceeding 746 (CC50 >227 μM / EC50 0.304 μM) [1], HIV-1 inhibitor-22 is well-suited for primary antiviral screening assays where a clean cytotoxicity window is necessary to distinguish specific antiviral activity from non-specific cell toxicity, minimizing false-positive rates in hit-to-lead cascades.

Intracellular Target Engagement and Permeability

The 12-fold gain in potency from enzymatic to cellular assay (IC50 3.63 μM vs. EC50 0.304 μM) [1] makes inhibitor-22 a useful tool for investigating intracellular accumulation and target engagement kinetics, especially in comparative studies with NNRTIs showing tighter enzymatic-to-cellular correlation like nevirapine.

Application
Selection Property
Validation Focus
K103N resistance research
Activity retention against K103N mutant
Antiviral endpoint in mutant viral strains
Quinazoline NNRTI SAR
Linker oxidation‑state sensitivity
Potency shift across thioether/sulfinyl analogs
Low‑cytotoxicity screening
High selectivity index window
Cytotoxicity endpoint vs antiviral readout
Intracellular target engagement
Cellular vs enzymatic potency ratio
Cell permeability and accumulation interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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